

2-Chloro-5-methylpyridine CAS number 18368-64-4

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Compound of Interest

Compound Name: 2-Chloro-5-methylpyridine

Cat. No.: B098176

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An In-depth Technical Guide to **2-Chloro-5-methylpyridine** (CAS: 18368-64-4)

For Researchers, Scientists, and Drug Development Professionals

Overview

2-Chloro-5-methylpyridine, identified by the CAS number 18368-64-4, is a halogenated pyridine derivative.[1] It is a pivotal chemical intermediate with significant applications in the synthesis of a wide range of commercially important products, particularly in the agrochemical and pharmaceutical industries.[2][3] This compound, also known as 6-Chloro-3-picoline, serves as a fundamental building block for creating more complex molecules due to the reactivity of its chloro-substituted pyridine ring.[4]

Structurally, it consists of a pyridine ring chlorinated at the 2-position and methylated at the 5-position.[3] Its chemical formula is C_6H_6ClN . [3][5][6] This arrangement of functional groups makes it a versatile precursor for developing active ingredients in pesticides, herbicides, and novel pharmaceutical agents.[2][5][7] This document provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

2-Chloro-5-methylpyridine is typically a colorless to light yellow liquid with a characteristic pungent odor.[2][3][5] It is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol, ether, and acetone.[2][4][8]

Property	Value	Reference(s)
CAS Number	18368-64-4	[1][6]
Molecular Formula	C ₆ H ₆ ClN	[1][6]
Molecular Weight	127.57 g/mol	[1][6][9]
Appearance	Colorless to light yellow/straw-yellow clear liquid	[2][4][5]
Odor	Pungent	[2][3]
Melting Point	Approx. -15 °C	[2]
Boiling Point	175-177 °C (at atmospheric pressure) 97 °C (at 30 mmHg)	[2][8][9]
Density	1.169 g/mL at 25 °C	[8][9]
Refractive Index (n ²⁰ /D)	1.53	[8][9]
Solubility	Slightly soluble in water; Soluble in ethanol, ether, acetone	[2][4][8]
IUPAC Name	2-chloro-5-methylpyridine	[1]
Synonyms	6-Chloro-3-picoline, 6-Chloro-3-methylpyridine	[1][4]

Synthesis and Experimental Protocols

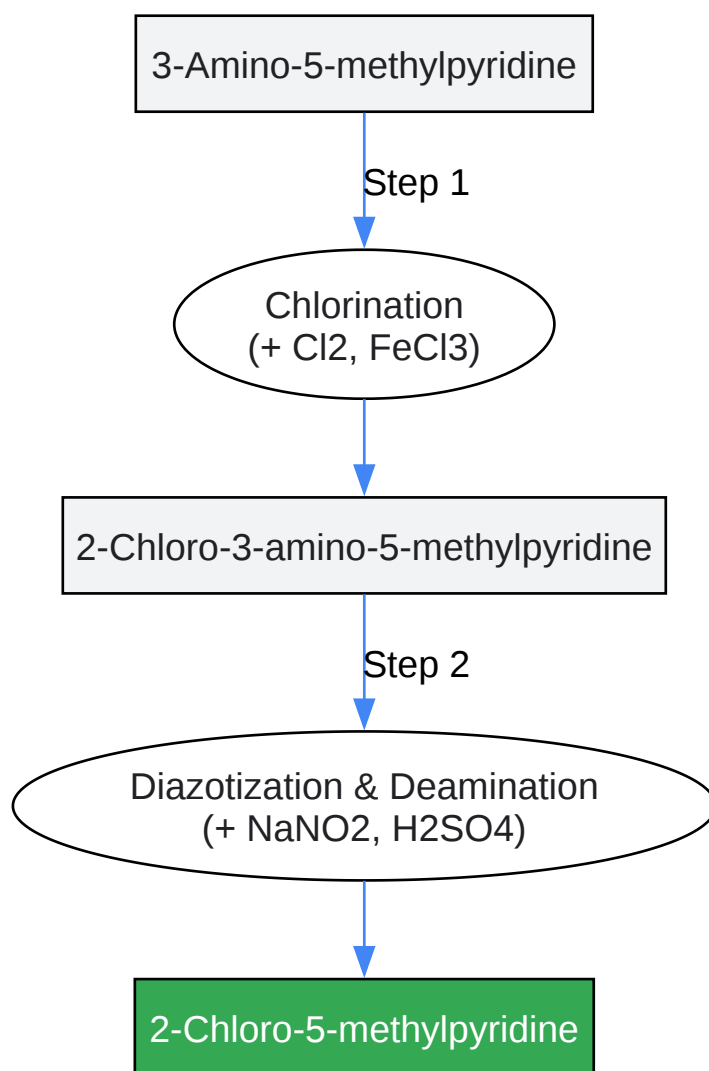
Several synthetic routes for **2-Chloro-5-methylpyridine** have been developed, each with distinct advantages and challenges concerning yield, purity, and environmental impact.[5] Common starting materials include 3-methylpyridine and its derivatives.[4][5][10]

Synthesis from 3-Amino-5-methylpyridine

A modern, high-yield method involves a two-step process starting from 3-amino-5-methylpyridine.[5] This route is notable for its high purity and total yield of approximately 89.1%.[5]

Experimental Protocol:

- Step 1: Synthesis of 2-chloro-3-amino-5-methylpyridine
 - Combine 3-amino-5-methylpyridine (1 mol, 108.14g), ferric chloride (0.001 mol, 0.16g), and an organic solvent (324.42 mL of a 1:1 mixture of N,N-dimethylformamide and dichloroethane) in a reaction vessel.[\[5\]](#)
 - Cool the mixture to 10°C.[\[5\]](#)
 - Introduce chlorine gas (0.49 mol) over a period of 2 hours.[\[5\]](#)
 - After the reaction is complete, remove excess hydrogen chloride.[\[5\]](#)
 - Distill the resulting mixture to obtain 2-chloro-3-amino-5-methylpyridine. The reported yield for this step is 96%.[\[5\]](#)
- Step 2: Synthesis of **2-Chloro-5-methylpyridine**
 - Mix 2-chloro-3-amino-5-methylpyridine (1 mol, 142.58g), tetrabutylammonium bromide (0.11g), and 48% concentrated sulfuric acid solution (142.58 mL).[\[5\]](#)
 - Cool the mixture to -8°C and add 28% sodium nitrite solution (261.71g) over 30 minutes, maintaining the reaction for 1.8 hours.[\[5\]](#)
 - Add a composite catalyst (0.11g) and allow the reaction to proceed at 32°C for 2 hours.[\[5\]](#)
 - Extract the product with dichloroethane (2-3 times).[\[5\]](#)
 - Refine the extracted product to obtain **2-Chloro-5-methylpyridine** with a purity of 99.9% and a yield of 92.8%.[\[5\]](#)



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Caption: Workflow for the synthesis of **2-Chloro-5-methylpyridine**.

Synthesis from 3-Methylpyridine N-Oxide

This widely used industrial method involves the chlorination of 3-methylpyridine N-oxide using agents like phosphorus oxychloride (POCl₃).^{[4][7]}

Experimental Protocol:

- Add 3-Methylpyridine N-Oxide (0.7339 mol, 80g) to dichloromethane (550g) in a reaction vessel.^[7]

- Cool the mixture to -10°C.[7]
- Slowly add benzoyl chloride (1.4679 mol, 206g) and triethylamine (1.4679 mol, 148.2g) while stirring and refluxing for 1 hour.[7]
- Filter the mixture and distill the filtrate to remove the dichloromethane, yielding 5-Methylpyridine-2-Benzoylate.[7]
- Add chlorobenzene (600 mL) to the intermediate, followed by phosphorus oxychloride (0.2736 mol, 42g).[7]
- Heat the mixture to reflux and maintain the reaction for 6 hours.[7]
- Upon completion, perform hydrolysis, neutralize with an alkali solution, and use steam distillation to isolate the final product, **2-Chloro-5-methylpyridine**. The reported yield is 82.2%.[7]

Applications in Research and Drug Development

2-Chloro-5-methylpyridine is a critical precursor in the synthesis of various bioactive molecules. Its utility spans from crop protection to human health.

Agrochemicals

- Pesticides: It is a key intermediate in the production of neonicotinoid insecticides, such as imidacloprid, acetamiprid, and dinotefuran.[4][5]
- Herbicides: The compound is used to synthesize 2-chloro-5-trichloromethylpyridine, a precursor for potent grass herbicides like fluazifop-butyl, which is valuable in cultivating broad-leaved crops.[3][11][12]

Pharmaceuticals

The pyridine scaffold is a common feature in many pharmaceutical agents. **2-Chloro-5-methylpyridine** provides a versatile starting point for drug discovery.[2]

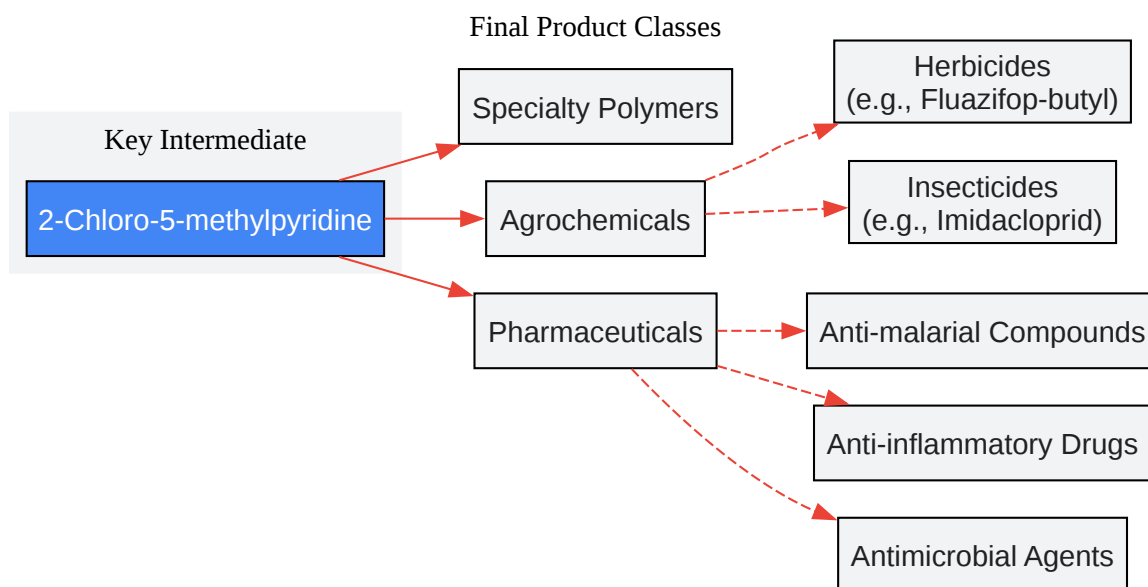
- Antimicrobial and Anti-inflammatory Agents: Its derivatives are being investigated for potential antimicrobial and anti-inflammatory properties.[13] The unique electronic and

structural characteristics of the chlorinated pyridine ring allow for modifications to create compounds that can modulate biological pathways.

- **Anti-malarial Agents:** Recent research has focused on synthesizing novel derivatives from its downstream product, 2-chloro-5-(chloromethyl)pyridine, which have shown promising anti-malarial and antimicrobial effects in preliminary studies.[14]

Materials Science

Beyond life sciences, it is also used to synthesize specialty polymers. Incorporating this pyridine derivative into polymer chains can enhance properties such as heat resistance and mechanical strength, making them suitable for high-performance applications in aerospace and electronics.[2]



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Caption: Application pathways of **2-Chloro-5-methylpyridine**.

Safety and Handling

2-Chloro-5-methylpyridine is classified as a hazardous substance and must be handled with appropriate safety precautions.

- Hazards: It is harmful if swallowed or in contact with skin, causes skin irritation, and is harmful to aquatic life with long-lasting effects.^{[1][9]}
- Personal Protective Equipment (PPE): When handling this chemical, personnel should wear suitable protective clothing, gloves, and eye/face protection (eyeshields, faceshields).^{[4][9]}
- Handling: Use in a well-ventilated area. Avoid breathing vapor and prevent contact with skin and eyes.^{[4][15]} Wash hands thoroughly after handling.^[15]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.^{[4][15]}
- Environmental Precautions: Avoid release to the environment.^[4]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.^{[16][17]}

Conclusion

2-Chloro-5-methylpyridine (CAS 18368-64-4) is a high-value chemical intermediate with a well-established role in the agrochemical sector and growing importance in pharmaceutical and materials science research. Its versatile reactivity allows for the efficient synthesis of a diverse range of complex molecules. While several manufacturing processes exist, the choice of synthetic route often depends on the desired scale, purity, and economic feasibility. Due to its hazardous nature, strict adherence to safety protocols is essential during its handling and use. Continued research into this compound and its derivatives is expected to yield new innovations in drug discovery and advanced materials.

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